molecular formula C13H11FN4O B6579792 3-ethyl-7-(4-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 946270-79-7

3-ethyl-7-(4-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No.: B6579792
CAS No.: 946270-79-7
M. Wt: 258.25 g/mol
InChI Key: WYVOTBTYKQGORN-UHFFFAOYSA-N
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Description

“3-ethyl-7-(4-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” is a chemical compound that belongs to the class of triazolo pyrazines . Triazolo pyrazines are nitrogenous heterocyclic compounds that are known to possess significant biological activity .


Synthesis Analysis

The synthesis of triazolo pyrazines involves a series of reactions starting from esters of oxalic acid monoamides. The reaction sequence starts from known oxalic acid monoamide esters, which already have the substituent that will occupy position 7 in the target triazolo pyrazines . The monoamides are converted to asymmetric oxalic acid diamides by refluxing with 2,2-dimethoxyethylamine in DMF . The subsequent cyclization of these compounds by refluxing in trifluoroacetic acid or in a mixture of acetic and trifluoroacetic acid results in 1-substituted pyrazine-2,3-diones .


Molecular Structure Analysis

The molecular structure of “this compound” can be characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the conversion of oxalic acid monoamide esters to asymmetric oxalic acid diamides, followed by cyclization to form 1-substituted pyrazine-2,3-diones .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Future Directions

The future directions for “3-ethyl-7-(4-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” could involve further exploration of its biological activity and potential applications in the treatment of various diseases. As with all research, further studies are needed to fully understand the properties and potential uses of this compound .

Properties

IUPAC Name

3-ethyl-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4O/c1-2-11-15-16-12-13(19)17(7-8-18(11)12)10-5-3-9(14)4-6-10/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVOTBTYKQGORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CN(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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